molecular formula C9H8BrNS B8663880 5-Bromo-2-ethyl-1,3-benzothiazole CAS No. 406232-92-6

5-Bromo-2-ethyl-1,3-benzothiazole

Cat. No. B8663880
CAS RN: 406232-92-6
M. Wt: 242.14 g/mol
InChI Key: HDHYNAPSFXORPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8BrNS and its molecular weight is 242.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

406232-92-6

Product Name

5-Bromo-2-ethyl-1,3-benzothiazole

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

5-bromo-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3

InChI Key

HDHYNAPSFXORPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. solution of diisopropylamine (340 μL, 2.41 mmol) in THF (3 mL) was treated with 2.5M n-butyllithium in hexanes (0.88 mL), stirred for 20 minutes, added to a −78° C. solution of 5-bromo-2-methyl-1,3-benzothiazole (250 mg, 1.10 mmol) in THF (3 mL), stirred for 30 minutes, treated with iodomethane (340 μL, 5.50 mmol), and stirred for 1 hour. The mixture was diluted with ethyl acetate (50 mL), washed sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL), dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 30% hexanes/dichloromethane to provide the desired product. MS (DCI) m/e 242 (M+H)+.
Quantity
340 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.88 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
340 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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